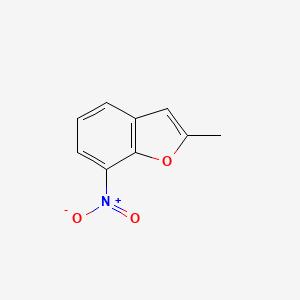

2-Methyl-7-nitrobenzofuran

Beschreibung

Historical Context and Research Evolution of Benzofuran (B130515) Core Structures

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, was first synthesized by Perkin in 1870. acs.org Since its initial discovery, the benzofuran core has become a fundamental structural unit in a vast array of natural products, synthetic materials, and pharmacologically active agents. acs.orgrsc.orgresearchgate.netnih.gov Many naturally occurring compounds isolated from plants and marine sources feature this versatile scaffold. rsc.orgresearchgate.net

The evolution of research into benzofuran chemistry has been marked by significant advancements in synthetic methodologies. mdpi.com Early methods have been supplemented and, in many cases, replaced by more efficient and selective modern techniques. The advent of transition-metal catalysis, utilizing elements like palladium, copper, and nickel, has revolutionized the synthesis of substituted benzofurans, allowing for the construction of complex molecular architectures with high precision. acs.orgrsc.org This has expanded the applications of benzofuran derivatives into diverse fields, including medicinal, agricultural, and materials science. acs.orgresearchgate.net Consequently, research on natural and synthetic benzofurans has grown remarkably, driven by their potential as frameworks for developing new therapeutic agents and functional materials. rsc.orgresearchgate.net

Overview of Heterocyclic Systems in Contemporary Chemical Research

Heterocyclic compounds, characterized by cyclic structures containing at least one atom other than carbon (a heteroatom) within the ring, are a cornerstone of modern chemical research. openaccessjournals.comijarsct.co.in These compounds are one of the most diverse and extensively studied families of organic molecules. ijsrtjournal.comijnrd.org The presence of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties and distinct reactivity compared to their carbocyclic analogs. openaccessjournals.com

The significance of heterocyclic systems is particularly evident in medicinal chemistry and drug discovery. ijnrd.org It is estimated that over 60% of all marketed drugs feature a heterocyclic core. researchgate.net This prevalence is due to their integral role in the structure of numerous essential biomolecules, including DNA and RNA bases (purines and pyrimidines), vitamins, and hormones. ijarsct.co.inijsrtjournal.com Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in the design of pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.comijsrtjournal.comnumberanalytics.com

Academic Significance of Nitro-Substituted Benzofuran Scaffolds

Nitro-substituted benzofurans are a class of compounds that have garnered considerable academic interest due to the profound influence of the nitro group on the properties and reactivity of the benzofuran ring system. These compounds serve as versatile intermediates in organic synthesis and as model systems for studying structure-activity relationships.

Positional isomerism, where functional groups occupy different positions on a core structure, plays a critical role in determining the characteristics of nitrobenzofurans. savemyexams.comlibretexts.orgcreative-chemistry.org.uk The location of the nitro group on the benzofuran scaffold significantly alters the molecule's electronic distribution, which in turn dictates its chemical reactivity and biological activity. rsc.org

The nitro group is strongly electron-withdrawing. Its position on the benzene ring of the benzofuran system can either complement or oppose the electronic effects of the heterocyclic oxygen atom and other substituents. For instance, the placement of a nitro group can render the benzofuran ring electron-deficient, making it susceptible to nucleophilic attack and dearomatization reactions—a reversal of the typical reactivity of many aromatic systems. rsc.org Studies comparing different isomers, such as 5-nitro, 6-nitro, and 7-nitrobenzofurans, have demonstrated that the specific substitution pattern is a key determinant of the compound's electrophilicity and potential for undergoing further chemical transformations. vulcanchem.com For example, a nitro group at the 7-position, as in 2-Methyl-7-nitrobenzofuran, influences the electronic environment of both the benzene and furan portions of the molecule. This specific placement has been shown to be relevant for biological activity, with studies indicating that substituents at the C-7 position can enhance antibacterial potential. rsc.org

The nitro group is a powerful modulator of molecular properties and a versatile functional handle in synthetic organic chemistry. Its strong electron-withdrawing nature significantly impacts the benzofuran scaffold's reactivity. This electronic influence is crucial for a variety of synthetic strategies, particularly in dearomative cycloaddition reactions where the nitro-activated benzofuran acts as an electrophile. rsc.orgacs.orgresearchgate.netnih.gov

Furthermore, the nitro group itself is a key site for chemical modification. It can be readily transformed into other important functional groups, most commonly through reduction to an amino group. evitachem.com This amine can then serve as a precursor for the synthesis of a wide range of other derivatives, making nitrobenzofurans valuable building blocks in medicinal and materials chemistry. The nitro group can also be completely removed or eliminated during a synthetic sequence, having served its purpose of activating the ring system for a desired reaction. nih.gov The presence of the nitro group has also been directly linked to the biological activity of certain benzofuran derivatives, contributing to their potential as antimicrobial or anticancer agents. rsc.orgnih.gov

This compound: Properties and Synthesis

The compound this compound is a specific isomer within the nitrobenzofuran family. It has been synthesized and investigated for its chemical properties and potential applications. nih.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 13680-09-6 | chemsrc.com |

| Molecular Formula | C₉H₇NO₃ | chemsrc.com |

| Molecular Weight | 177.16 g/mol | evitachem.comchemsrc.com |

| IUPAC Name | 2-methyl-7-nitro-1-benzofuran | evitachem.com |

| Appearance | Yellow Crystalline Solid | evitachem.com |

Synthesis and Reactivity

The synthesis of this compound has been documented in the scientific literature. One established route involves the thermal rearrangement and cyclization of 1-methallyloxy-2-nitrobenzene. prepchem.com This process directly forms the 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran (B82719) intermediate, which can then be processed further. Research has also explored its synthesis as part of a broader investigation into the antibacterial properties of various 2-methylbenzofuran (B1664563) analogs. nih.gov

The reactivity of this compound is characteristic of nitro-activated aromatic systems. The presence of both the electron-donating methyl group at the 2-position and the electron-withdrawing nitro group at the 7-position creates a unique electronic profile that influences its participation in further chemical reactions. For example, it has been used as a precursor in the synthesis of more complex molecules, such as (3-methyl-7-nitrobenzofuran-2-yl)methanone derivatives, which were investigated as potential herbicides. wiley.com Studies have shown that 2-methylbenzofurans containing a 7-NO₂ substituent exhibit bacteriostatic activity. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7NO3 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

2-methyl-7-nitro-1-benzofuran |

InChI |

InChI=1S/C9H7NO3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3 |

InChI-Schlüssel |

ZUJYQWPFKJZMMN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom can be mapped.

Proton NMR (¹H NMR) Analysis of Aromatic and Alkyl Proton Signals

The ¹H NMR spectrum of 2-Methyl-7-nitrobenzofuran is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the proton on the furan (B31954) ring, and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The proton on the furan ring (at C3) is expected to appear as a singlet or a narrow quartet due to long-range coupling with the methyl protons. The methyl protons at the C2 position would appear as a sharp singlet, shifted slightly downfield due to the adjacent oxygen atom and the aromatic system.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 (furan ring) | ~6.5 - 6.8 | s or q | - |

| H4 (aromatic) | ~7.4 - 7.6 | d | ~8.0 |

| H5 (aromatic) | ~7.2 - 7.4 | t | ~8.0 |

| H6 (aromatic) | ~7.9 - 8.1 | d | ~8.0 |

| CH₃ (methyl) | ~2.5 - 2.7 | s | - |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization of the carbon and the electronegativity of the atoms attached to it.

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the benzene ring will appear in the aromatic region (typically 110-160 ppm), with the carbon bearing the nitro group (C7) being significantly deshielded. The furan ring carbons will also resonate in the aromatic/olefinic region. The methyl carbon will appear in the aliphatic region at a characteristic upfield position.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (furan) | ~155 - 160 |

| C3 (furan) | ~105 - 110 |

| C3a (bridgehead) | ~120 - 125 |

| C4 (aromatic) | ~125 - 130 |

| C5 (aromatic) | ~120 - 125 |

| C6 (aromatic) | ~130 - 135 |

| C7 (aromatic, C-NO₂) | ~140 - 145 |

| C7a (bridgehead) | ~150 - 155 |

| CH₃ (methyl) | ~15 - 20 |

Note: These are estimated values based on substituent effects and data from related benzofuran (B130515) derivatives.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and reveals the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro group, the aromatic C-H bonds, the C=C bonds of the aromatic and furan rings, the C-O-C ether linkage of the furan ring, and the C-H bonds of the methyl group.

Characteristic FT-IR Absorption Bands:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-O Stretch | Nitro (NO₂) | ~1520 - 1560 |

| Symmetric N-O Stretch | Nitro (NO₂) | ~1340 - 1370 |

| C-H Stretch (aromatic) | Aromatic Ring | ~3000 - 3100 |

| C=C Stretch (aromatic) | Aromatic Ring | ~1450 - 1600 |

| C-O-C Stretch | Furan Ring | ~1050 - 1250 |

| C-H Bending (aromatic) | Aromatic Ring | ~690 - 900 |

| C-H Stretch (aliphatic) | Methyl (CH₃) | ~2850 - 3000 |

| C-H Bending (aliphatic) | Methyl (CH₃) | ~1375 and ~1450 |

Raman Spectroscopy for Specific Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic rings are expected to produce strong Raman signals.

Expected Raman Shifts:

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Symmetric N-O Stretch | Nitro (NO₂) | ~1340 - 1370 |

| Ring Breathing Mode | Aromatic Rings | ~1000 - 1600 |

| C-H Stretch (aromatic) | Aromatic Ring | ~3000 - 3100 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₇NO₃, which corresponds to a molecular weight of approximately 177.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 177. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da), which are common fragmentation pathways for nitroaromatic compounds. Fragmentation of the benzofuran ring system itself would also contribute to the spectrum. For comparison, the mass spectrum of 2-methylbenzofuran (B1664563) shows a strong molecular ion peak and fragmentation corresponding to the loss of a hydrogen atom and subsequent rearrangement. nist.gov

Predicted Fragmentation Pattern:

| m/z Value | Proposed Fragment |

| 177 | [M]⁺˙ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 147 | [M - NO]⁺ |

| 131 | [M - NO₂]⁺ |

| 103 | [M - NO₂ - CO]⁺ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through analysis of fragmentation patterns. When this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a positively charged molecular ion (M•+) and a variety of fragment ions. libretexts.org The molecular ion peak is crucial as it indicates the molecular weight of the compound.

The fragmentation of this compound is expected to follow pathways characteristic of both the benzofuran core and the nitroaromatic system. The fragmentation of the related 2-methylbenzofuran involves the loss of a methyl group and cleavage of the furan ring. nist.govnist.gov For this compound, the following fragmentation pathways are anticipated:

Loss of a Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 amu) or an oxygen atom to form an [M-O]•+ ion, followed by the loss of CO.

Loss of a Methyl Radical: Cleavage of the methyl group to form a stable [M-CH₃]⁺ ion.

Furan Ring Cleavage: Subsequent fragmentation would likely involve the breakdown of the benzofuran ring system itself, a process observed in other substituted benzofurans. nih.govresearchgate.net

The relative abundance of these fragments provides a unique fingerprint for the molecule, allowing for its identification and structural confirmation. The stability of the resulting carbocations and acylium ions often dictates the most prominent peaks (the base peak) in the spectrum. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for the analysis of compounds in complex mixtures. rsc.org For this compound, LC-MS would be the method of choice for its detection and quantification in various matrices. The process involves two main stages: separation by High-Performance Liquid Chromatography (HPLC) and detection by mass spectrometry. rsc.org

A typical LC-MS method for a compound like this compound would utilize a reversed-phase HPLC column (e.g., C18) to separate the analyte from other components based on its polarity. nih.gov Following separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically keeps the molecule intact, yielding a prominent molecular ion or, more commonly, a protonated molecule [M+H]⁺. nih.govresearchgate.net

This technique is particularly valuable for analyzing nitrofuran metabolites in various samples, where it provides high sensitivity and selectivity. researchgate.netusda.gov Tandem mass spectrometry (MS/MS) can be coupled with LC to further enhance specificity by monitoring specific fragmentation transitions of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). researchgate.net

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI-MS, making it particularly useful for confirming the molecular weight of an analyte. ms-textbook.comnih.gov In CI-MS, a reagent gas (such as methane (B114726), isobutane (B21531), or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these primary ions then react with neutral analyte molecules in the gas phase. ms-textbook.comlittlemsandsailing.com

This process typically occurs via proton transfer, generating a protonated molecule, known as a quasimolecular ion ([M+H]⁺). nih.gov For this compound (C₉H₇NO₃, molecular weight: 177.16 g/mol ), the CI spectrum using methane or isobutane would be expected to show a dominant peak at an m/z of 178. ms-textbook.com The reduced fragmentation helps to unambiguously determine the molecular mass, which can sometimes be difficult with EI-MS if the molecular ion peak is weak or absent. nih.gov While fragment ions can still be produced, their intensity is significantly lower than in EI spectra. littlemsandsailing.com

Electronic Spectroscopy and Optical Properties Analysis

The electronic and optical behaviors of this compound are investigated using UV-Vis and fluorescence spectroscopy, which provide insights into its electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. For an aromatic compound like this compound, the spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

The benzofuran ring system, combined with the electron-withdrawing nitro group, creates an extended conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Consequently, absorption bands are shifted to longer wavelengths (a bathochromic shift). Related nitrobenzofurazan compounds exhibit strong absorption bands in the UV and often in the visible region. researchgate.netaatbio.com It is anticipated that this compound would display at least two distinct absorption bands: one at a shorter wavelength in the UV region corresponding to π → π* transitions within the aromatic system, and another at a longer wavelength, potentially extending into the visible spectrum, associated with the nitro group and intramolecular charge transfer (ICT) character.

Fluorescence Spectroscopy in Molecular Characterization

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence. researchgate.net This quenching occurs because the nitro group promotes efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), from which the molecule can relax to the ground state non-radiatively.

Studies on related 4,7-disubstituted benzofurazan (B1196253) compounds show that their fluorescence characteristics are highly dependent on the substituents and the solvent environment. rsc.org Some derivatives are weakly fluorescent in both solid state and in solution. researchgate.net Therefore, it is predicted that this compound would likely be weakly fluorescent or non-fluorescent. If any emission is observed, it would be highly sensitive to the solvent's polarity, a characteristic of molecules with intramolecular charge transfer (ICT) excited states. rsc.org

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.orgnih.gov While specific crystal structure data for this compound is not available, a detailed analysis of its close analogue, 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran (C₉H₉NO₃), provides significant structural insights. nih.govnjtech.edu.cn

The crystal structure of this dihydro-analogue was determined to be orthorhombic. nih.gov The dihydrofuran ring adopts an envelope conformation. nih.govnih.gov A key feature is that the nitro group is slightly twisted out of the plane of the attached benzene ring. nih.govnjtech.edu.cn This twisting influences the electronic conjugation between the nitro group and the aromatic system. The analysis confirmed the molecular formula and provided precise bond lengths and angles. nih.gov

Below is a table summarizing the crystallographic data for 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran.

Table 1: Crystal Data and Structure Refinement for 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₉NO₃ nih.gov |

| Formula Weight (Mᵣ) | 179.17 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Temperature | 298 (2) K nih.gov |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | a = 8.4250 (17) Åb = 7.2260 (14) Åc = 28.295 (6) Å nih.gov |

| Volume (V) | 1722.6 (6) ų nih.gov |

| Z (Molecules per unit cell) | 8 nih.gov |

| Calculated Density | 1.382 Mg/m³ |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ nih.gov |

| Refinement Method | Full-matrix least-squares on F² |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylbenzofuran |

| 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran |

| 2-Methyl-7-nitro-1-benzofuran-3-carbonitrile |

| 2-methyl-2,3-dihydrobenzofuran |

| 4-fluoro-7-nitrobenzofurazan |

| Methane |

| Isobutane |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses. researchgate.netnih.gov

The initial step in a computational study involves geometry optimization, where the molecule's lowest energy structure is determined. For 2-Methyl-7-nitrobenzofuran, calculations using the B3LYP level of theory would be performed to find the most stable spatial arrangement of its atoms. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization would likely confirm the planarity of the benzofuran (B130515) ring system. The nitro group (NO₂) attached at the C7 position is expected to be slightly twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance. nih.gov The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzofuran core.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table illustrates the type of data obtained from DFT calculations; specific values require dedicated computation.)

| Parameter | Bond/Angle | Expected Finding |

| Bond Lengths (Å) | C-C (Aromatic) | Typical aromatic bond lengths. |

| C-O (Furan) | Values characteristic of a furan (B31954) ring. | |

| C-N (Nitro) | Standard carbon-nitrogen single bond length. | |

| N-O (Nitro) | Characteristic of a nitro group. | |

| **Bond Angles (°) ** | C-N-O | Approximately 120°. |

| O-N-O | Approximately 120°. | |

| Dihedral Angle (°) | C6-C7-N-O | A slight twist from the aromatic plane. |

Once the optimized geometry is obtained, spectroscopic parameters can be calculated to facilitate the interpretation of experimental spectra. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the characteristic asymmetric and symmetric stretching frequencies of the NO₂ group, C-H stretching from the aromatic and methyl groups, and various stretching and bending modes of the benzofuran skeleton. researchgate.netmdpi.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts. msstate.edu Calculations would provide theoretical ¹H and ¹³C chemical shifts for each unique atom in this compound. rug.nllibretexts.org These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons. libretexts.orgmodgraph.co.uk

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: This is an illustrative table of expected results.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1550 | NO₂ Asymmetric Stretch |

| ~1350 | NO₂ Symmetric Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

Quantum Chemical Properties and Reactivity Descriptors

To understand the chemical behavior of this compound, various reactivity descriptors are calculated from its electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzofuran ring system. In contrast, the LUMO is anticipated to be localized mainly on the electron-deficient nitro group and the adjacent aromatic ring. acs.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 3: Frontier Molecular Orbital Characteristics for this compound (Note: This table illustrates the expected qualitative results from FMO analysis.)

| Orbital | Energy | Primary Localization | Implied Reactivity |

| HOMO | Higher Energy | Benzofuran Ring, Methyl Group | Site of Nucleophilic Activity |

| LUMO | Lower Energy | Nitro Group, Aromatic Ring | Site of Electrophilic Activity |

| HOMO-LUMO Gap | ΔE | N/A | Indicator of Chemical Stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for nucleophilic and electrophilic reactions. nih.govresearchgate.net The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich), and blue indicates regions of positive electrostatic potential (electron-poor), while green represents neutral areas. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic attack. nih.gov Positive potential (blue) would be found around the hydrogen atoms. researchgate.net

The Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) are topological analyses that provide insight into the nature of chemical bonding. wikipedia.orgnih.gov They map the probability of finding an electron pair, allowing for a clear distinction between covalent bonds, lone pairs, and core electrons in a chemically intuitive manner. wikipedia.orgaps.org

For this compound, ELF and LOL analyses would visualize regions of high electron localization corresponding to the covalent bonds (C-C, C-H, C-O, C-N, N-O) and the lone pair electrons on the oxygen atoms. researchgate.nettaylorandfrancis.comresearchgate.net These methods provide a detailed picture of the electron distribution that governs the molecule's structure and stability. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Topological Parameters for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. nih.gov This methodology partitions the molecular space into discrete atomic basins, and the analysis of critical points in the electron density reveals the nature of atomic interactions. nih.gov A bond critical point (BCP) is located along the path of maximum electron density between two interacting atomic nuclei, and the properties at this point define the interaction. nih.gov

Key topological parameters at the BCP include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). The magnitude of ρ(r) correlates with the bond order. The sign of the Laplacian indicates the nature of the interaction: a negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. nih.gov Conversely, a positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of non-covalent bonds like hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted in the internuclear region. nih.govacs.org

For a molecule like this compound, QTAIM analysis would be used to:

Quantify the covalent character of the C-C, C-O, C-N, and N-O bonds within the benzofuran ring and the nitro group.

Characterize weaker intramolecular non-covalent interactions, such as potential hydrogen bonds involving the methyl group or interactions involving the nitro group's oxygen atoms, which can influence the molecule's preferred conformation. nih.gov

Illustrative QTAIM Topological Parameters

| Bond Type (Illustrative) | ρ(r) (a.u.) Electron density at the Bond Critical Point. Higher values indicate stronger bonds. | ∇²ρ(r) (a.u.) Laplacian of electron density. Negative values indicate shared (covalent) interactions; positive values indicate closed-shell (non-covalent) interactions. | Interpretation |

|---|---|---|---|

| C=C (Aromatic) | ~0.30 - 0.34 | -0.80 to -1.00 | Strong covalent bond with significant shared-electron character. |

| C-N (Nitro Group) | ~0.25 - 0.29 | -0.60 to -0.80 | Polar covalent bond. |

| N-O (Nitro Group) | ~0.35 - 0.45 | +0.10 to +0.50 | Highly polar covalent bond, often with some closed-shell character due to high electronegativity difference. |

| Intramolecular C-H···O | ~0.01 - 0.03 | +0.03 to +0.06 | Weak, non-covalent (closed-shell) interaction, characteristic of a hydrogen bond. nih.gov |

Global and Local Electrophilicity/Nucleophilicity Indices for Reaction Mechanism Prediction

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for predicting the reactivity of chemical species through various indices. These descriptors help in understanding a molecule's propensity to accept or donate electrons, which is crucial for predicting reaction mechanisms. nih.gov For this compound, the strong electron-withdrawing nature of the 7-nitro group is expected to significantly influence its reactivity. unab.cl

Global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO):

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. A higher ω value indicates a stronger electrophile. acs.org

Local reactivity indices, such as Fukui functions, identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, thus predicting the regioselectivity of reactions. nih.gov For this compound, the nitro group would render the benzofuran ring electron-deficient, making it susceptible to nucleophilic aromatic substitution. Conversely, the molecule itself would act as an electrophile in reactions. acs.orgunab.cl

The following interactive table defines these key reactivity indices and describes their expected implications for this compound.

Global and Local Reactivity Descriptors

| Descriptor | Formula | Interpretation for this compound These are qualitative predictions based on the molecule's structure. Actual values require specific DFT calculations. |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Expected to be low (highly negative), indicating a high tendency to accept electrons due to the nitro group. |

| Chemical Hardness (η) | (ELUMO - EHOMO) | A moderate value is expected. The aromatic system provides stability, but the nitro group enhances reactivity. |

| Global Electrophilicity (ω) | μ² / (2η) | Expected to be high, classifying the molecule as a strong electrophile. |

| Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Expected to be low, indicating the molecule is a poor nucleophile. acs.org |

| Fukui Functions | (Local derivative of ρ(r)) | Would likely indicate that the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, are the most electrophilic sites and thus most susceptible to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of a molecule's behavior, offering insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.com

For this compound, MD simulations could be employed to:

Analyze Solvent Interactions: Placing the molecule in a simulated solvent box (e.g., water) allows for the study of solvation shells and the formation of hydrogen bonds between the nitro group's oxygen atoms and solvent molecules.

Simulate Ligand-Protein Binding: If this compound is investigated as a potential drug candidate, MD simulations are essential for evaluating the stability of its complex with a target protein. mdpi.com Researchers can run simulations for tens or hundreds of nanoseconds to observe whether the ligand remains stably bound in the protein's active site, calculating metrics like root-mean-square deviation (RMSD) to quantify stability. mdpi.comresearchgate.net Force fields such as the General Amber Force Field (GAFF) are commonly used for the ligand in such simulations. mdpi.com

In Silico Toxicity and Drug-Likeness Predictions (Focus on computational methodology and theoretical insights)

In silico methods are crucial for early-stage assessment of a compound's potential toxicity and drug-likeness, saving time and resources. These predictions are based on computational models that correlate a molecule's structure with its biological activity or toxicological profile.

Toxicity Prediction: The presence of a nitroaromatic group in this compound is a structural alert, as such compounds are often associated with mutagenicity and other forms of toxicity. nih.govmdpi.com Computational approaches to predict this toxicity primarily involve Quantitative Structure-Activity Relationship (QSAR) models. dntb.gov.ua The methodology involves:

Data Collection: A dataset of nitroaromatic compounds with known toxicity values (e.g., LD50 or mutagenicity) is assembled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors (constitutional, topological, quantum-chemical, etc.) are calculated for each molecule in the dataset. osti.gov

Model Building: Statistical and machine learning methods—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or ensemble models—are used to build a mathematical model that links the descriptors to the observed toxicity. nih.govmdpi.comosti.gov This model can then be used to predict the toxicity of new compounds like this compound.

Drug-Likeness Prediction: Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. A common method is to evaluate Lipinski's Rule of Five, which identifies four simple physicochemical parameters associated with poor absorption or permeation:

Molecular weight > 500 Daltons

LogP (a measure of lipophilicity) > 5

Number of hydrogen bond donors > 5

Number of hydrogen bond acceptors > 10

While not a strict rule, compounds that comply with these guidelines are considered more "drug-like." Other models, like the Veber rules (related to rotatable bonds and polar surface area), provide additional insights. For this compound, these parameters can be easily calculated from its 2D structure to provide a first-pass assessment of its potential as a drug candidate.

Mechanistic Research on Molecular and Cellular Interactions Excluding Clinical/dosage/safety Data

Mechanistic Aspects of Antimicrobial Activity

While nitrobenzofuran derivatives are generally known to possess antimicrobial properties, specific studies elucidating the molecular and cellular mechanisms of antimicrobial action for 2-Methyl-7-nitrobenzofuran could not be identified.

Compound Names

As no specific research findings could be presented for this compound, a table of mentioned compounds cannot be generated.

Cellular and Molecular Targets in Bacterial and Fungal Strains

Nitrobenzofuran derivatives have demonstrated notable antibacterial activity. nih.gov The mechanisms through which these compounds exert their effects involve targeting fundamental cellular processes. While specific research on this compound is limited in the provided search results, the broader class of nitroaromatic compounds, including nitrofurans, are known to undergo intracellular reduction to form reactive nitroso and hydroxylamino intermediates. These reactive species can then interact with and damage a wide array of cellular macromolecules.

In bacteria, potential molecular targets include DNA, ribosomal proteins, and enzymes involved in key metabolic pathways. The reactive intermediates can cause DNA strand breakage and inhibit protein synthesis, ultimately leading to cell death. The broad range of potential targets contributes to their activity against various bacterial species.

In fungal strains, the mechanism of action is also likely related to the generation of intracellular oxidative stress. The reactive intermediates formed from the nitro group reduction can disrupt cellular redox balance and damage cellular components. The cell membrane and wall are also potential targets, with disruption of their integrity leading to leakage of cellular contents and cell lysis. mdpi.com The action of some antifungal compounds involves the disturbance of the plasma membrane of the fungal target, affecting the morphology and membrane structure of yeast cells. mdpi.com

It is important to note that microorganisms have evolved various defense mechanisms to counteract oxidant-mediated damage, including enzymatic and non-enzymatic scavenging systems. duke.edu The efficacy of nitrobenzofurans would therefore depend on the balance between the rate of generation of reactive intermediates and the capacity of the microbial cell to neutralize them.

Mechanistic Studies on the Modulation of Antimicrobial Resistance

Antimicrobial resistance is a significant challenge, and understanding how compounds can overcome or modulate resistance mechanisms is crucial. Bacteria employ several strategies to resist the effects of antimicrobial agents. nih.govnih.govsvedbergopen.com These include:

Limiting drug uptake: Alterations in the bacterial cell envelope, such as changes in porin channels in Gram-negative bacteria, can reduce the influx of the antimicrobial agent.

Modifying the drug target: Mutations in the genes encoding the molecular target of a drug can decrease its binding affinity, rendering the drug less effective. nih.gov

Inactivating the drug: Bacteria may produce enzymes that chemically modify and inactivate the antimicrobial compound. svedbergopen.com A common example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillin and related antibiotics. nih.gov

Active drug efflux: Bacteria can utilize efflux pumps to actively transport the antimicrobial agent out of the cell, preventing it from reaching its target at a sufficient concentration. nih.gov

While direct studies on this compound's role in modulating these resistance mechanisms are not detailed in the provided search results, the generation of reactive intermediates by nitroaromatic compounds could potentially circumvent some of these resistance strategies. For instance, the non-specific reactivity of these intermediates with multiple cellular targets might make it more difficult for bacteria to develop resistance through target site modification alone. Furthermore, the production of these reactive species inside the cell could overwhelm efflux pump capacities.

The primary mechanism of resistance to nitrofurantoin, a related nitroaromatic antimicrobial, involves mutations in the nitroreductase genes that are responsible for activating the drug. frontiersin.org This prevents the formation of the toxic intermediates necessary for its antimicrobial activity. frontiersin.org It is plausible that similar resistance mechanisms could arise against this compound.

Mechanistic Insights into Antioxidant Activity

The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netnih.gov

The DPPH assay is a widely used and straightforward method to assess the radical scavenging ability of a compound. mdpi.com DPPH is a stable free radical that has a deep violet color in solution. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to a yellow-colored product, diphenylpicrylhydrazine. nih.gov The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the compound. mdpi.com The reaction mechanism can involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) process. nih.gov

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov This reduction is typically detected by the formation of a colored complex with a chromogen, such as 2,4,6-tripyridyl-s-triazine (TPTZ), which absorbs at a specific wavelength. nih.gov The intensity of the color is directly related to the reducing power of the antioxidant.

While specific data for this compound in these assays were not found in the search results, the general principles of these assays provide a framework for how its antioxidant activity could be mechanistically assessed. The presence of the benzofuran (B130515) ring system and the methyl group may contribute to its ability to donate electrons or hydrogen atoms to scavenge free radicals.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them. nih.gov This can lead to damage to vital biomolecules such as DNA, proteins, and lipids. epa.gov Cells have evolved intricate signaling pathways to protect against oxidative stress.

One of the key players in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Under normal conditions, Nrf2 is kept at low levels. However, upon exposure to oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and detoxification genes. mdpi.com This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Other signaling pathways that are activated in response to oxidative stress and play a role in cellular protection include the PI3K/AKT and MAPK/ERK1/2 pathways. nih.gov These pathways can also lead to the activation of Nrf2 and the subsequent upregulation of antioxidant defenses. nih.gov

While direct evidence for the involvement of this compound in these specific pathways is not available in the provided search results, its potential antioxidant activity could be mediated through the modulation of these key cellular defense mechanisms.

Understanding Anti-inflammatory Pathways at the Molecular Level

Inflammation is a complex biological response to harmful stimuli. researchgate.net While it is a crucial protective mechanism, chronic or dysregulated inflammation can contribute to various diseases. mdpi.com Several molecular pathways are involved in the inflammatory process, and targeting these pathways is a key strategy for the development of anti-inflammatory agents.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation. nih.gov Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators. nih.gov

Activation of the NF-κB pathway results in the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) , as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . researchgate.netnih.gov iNOS and COX-2 are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. researchgate.net

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a critical role in regulating the expression of inflammatory mediators. nih.gov

Benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting these pathways. nih.govnih.gov For example, some benzofuran hybrids have been found to significantly inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways, leading to a reduction in the production of NO, COX-2, TNF-α, and IL-6. nih.gov While specific studies on this compound are lacking in the search results, it is plausible that its potential anti-inflammatory effects could be mediated through the modulation of these critical inflammatory signaling cascades.

Exploration of Receptor Binding and Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. nih.govsamipubco.com This method is widely employed in drug discovery to understand the potential interactions between a compound and its biological target at the molecular level. samipubco.com

The process typically involves generating a three-dimensional structure of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses and predict the binding affinity. nih.gov These studies can provide valuable insights into the key amino acid residues involved in the interaction and can help in the design of more potent and selective inhibitors.

Molecular docking studies have been used to investigate the binding of benzofuran derivatives to various protein targets. nih.gov For example, the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA) has been studied using molecular docking to understand their potential as drug delivery systems. nih.gov

While no specific molecular docking studies for this compound were found in the provided search results, this approach could be utilized to explore its potential interactions with various biological targets. For instance, docking studies could be performed to investigate its binding to key enzymes in bacterial or fungal metabolic pathways, or to proteins involved in inflammatory signaling cascades. An example of a molecular docking study on a related compound, 2-methyl-1H-benzo[d]imidazole, investigated its binding affinity against COX, LOX, and estrogen receptors. researchgate.net

Ligand-Protein Interactions and Predicted Binding Affinities

There is no available information to populate a data table or provide a substantive discussion on the predicted binding affinities of this compound with any protein targets.

Identification of Key Active Site Residues and Binding Modes

Similarly, without any molecular modeling or structural biology studies, it is not possible to identify the key amino acid residues that may be involved in binding this compound or to describe its potential binding modes within a protein's active site.

Applications of Nitrobenzofuran Derivatives in Advanced Materials Research

Development of Novel Functional Materials

The structural versatility of the benzofuran (B130515) scaffold allows for the tuning of its properties through the introduction of various functional groups. The nitro group, in particular, plays a crucial role in modulating the electron density and energy levels of the molecule, which is fundamental to its application in functional materials.

The optical and electronic properties of nitrobenzofuran derivatives are at the heart of their utility in material science. The intramolecular charge transfer (ICT) from the electron-rich benzofuran ring to the electron-deficient nitro group is a key feature that governs their absorption and emission characteristics.

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding and predicting the optoelectronic behavior of these compounds. For instance, computational analyses of nitrobenzofuran-based molecules have been used to investigate their potential in applications such as organic solar cells and nonlinear optics researchgate.net. These studies calculate key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and various photophysical parameters.

Research on para-substituted nitrobenzofurazan, a related class of compounds, has demonstrated that the interaction with other molecules can lead to new fluorescent compounds with significant nonlinear optical (NLO) properties africaresearchconnects.comresearchgate.net. Important NLO parameters such as dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) are crucial for the development of advanced optical devices africaresearchconnects.com. For example, DFT calculations on certain nitrobenzofurazan derivatives have shown that functionalization can lead to a bathochromic (red) shift in the absorption maxima, indicating a modification of the electronic transitions within the molecule acs.org.

The electronic properties of these materials are also critical. Computational studies on various organic molecules have shown that modifications to the molecular structure, such as the introduction of electron-withdrawing or -donating groups, can effectively tune the HOMO-LUMO energy levels researchgate.net. This tuning is essential for designing materials with specific electronic characteristics for applications in organic electronics.

Table 1: Calculated Electronic Properties of a Nitrobenzofurazan Derivative

| Property | Value |

| HOMO Energy | -6.01 eV |

| LUMO Energy | -1.43 eV |

| Band Gap | 4.58 eV |

This data is illustrative and based on a related nitrobenzofurazan compound. The specific values for 2-Methyl-7-nitrobenzofuran may differ.

The electron-rich nature of the benzofuran ring system, combined with the potential for functionalization, makes nitrobenzofuran derivatives excellent candidates for the development of chemosensors. These sensors can detect specific analytes, such as metal ions, through changes in their optical properties, typically fluorescence or color.

The general principle behind these chemosensors involves an acceptor-fluorophore system chemisgroup.us. The benzofuran moiety often acts as the fluorophore, while a specifically designed receptor part of the molecule binds to the target metal ion. This binding event alters the electronic structure of the molecule, leading to a detectable change in the fluorescence, such as "turn-on" or "turn-off" responses chemisgroup.us.

For example, benzofuran derivatives have been successfully employed in the design of fluorescent chemosensors for the detection of various metal ions, including Fe³⁺, Cu²⁺, and Hg²⁺ chemisgroup.us. The selectivity of these sensors is determined by the nature of the binding site and its affinity for specific metal ions. The presence of nitrogen and oxygen atoms in the derivatives provides effective coordination sites for metal ions mdpi.com.

The sensitivity of these chemosensors is often very high, with some derivatives capable of detecting metal ions at micromolar or even nanomolar concentrations chemisgroup.us. This high sensitivity is crucial for applications in environmental monitoring and biological systems.

Table 2: Examples of Benzofuran-Based Chemosensors and their Target Analytes

| Chemosensor Type | Target Analyte | Detection Limit |

| Naphthofuran functionalized naphthalimide | Hg²⁺ | 4.7 x 10⁻⁷ M chemisgroup.us |

| Benzofuran glycinamide-based | Fe³⁺ | Not specified |

| Pyridine-2,6-dicarboxamide-based | Pb²⁺ | 2.31 x 10⁻⁶ M mdpi.com |

This table presents data for various benzofuran and naphthofuran derivatives to illustrate the potential of this class of compounds as chemosensors.

The fluorescent properties of nitrobenzofuran derivatives also make them promising probes for bioimaging. Fluorescent molecules that can selectively label and visualize specific cellular components or processes are invaluable tools in modern biology and medicine.

Nitrobenzoxadiazole (NBD) derivatives, which share structural similarities with nitrobenzofurans, have been developed as fluorescent probes for live cell imaging nih.gov. These probes can be designed to target specific subcellular structures or to respond to changes in the cellular environment. The fluorescence of these compounds is often sensitive to the polarity of their microenvironment, which can provide information about the local cellular conditions.

For instance, NBD-labeled opioids have been synthesized and characterized for their potential to study opioid receptor mechanisms nih.gov. These fluorescent ligands allow for the visualization of receptor distribution and dynamics in cell membranes. Similarly, nitroimidazole-based radiopharmaceuticals are used in PET and SPECT imaging to assess tumor hypoxia, highlighting the broader potential of nitroaromatic compounds in medical imaging nih.gov.

The development of nitrobenzofuran-based fluorescent probes for bioimaging is an active area of research. The ability to tune their spectral properties and to introduce specific targeting moieties holds great promise for the creation of novel tools for understanding complex biological systems.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis and Chiral Control of Nitrobenzofurans

For nitrobenzofurans with stereocenters, the development of stereoselective synthetic methods is crucial, as different enantiomers or diastereomers often exhibit distinct biological activities. Future research will likely focus on the use of chiral catalysts and auxiliaries to control the stereochemistry during the synthesis of more complex nitrobenzofuran derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be employed to design novel nitrobenzofuran derivatives with optimized pharmacological properties, predict their biological activities and potential toxicities, and elucidate their mechanisms of action.

Novel Catalyst Development for Enhanced Sustainability in Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly synthetic methods. Future research in the synthesis of nitrobenzofurans will likely focus on the development of novel catalysts, such as those based on earth-abundant metals or organocatalysts, that can promote efficient and selective reactions under milder conditions, reducing waste and energy consumption.

Exploration of New Biological Targets and Pathways for Deeper Mechanistic Understanding

Identifying the specific biological targets and molecular pathways through which nitrobenzofurans exert their effects is essential for understanding their mechanisms of action and for the rational design of more effective and safer drugs. Future studies will likely employ a range of techniques, including proteomics, genomics, and chemical biology approaches, to unravel the complex interactions of these compounds with biological systems.

Design of Multimodal and Hybrid Compounds for Optimized Activity

The design of hybrid molecules that combine a nitrobenzofuran moiety with other pharmacophores is a promising strategy for developing new therapeutic agents with enhanced efficacy and novel mechanisms of action. These multimodal compounds may be able to target multiple biological pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance.

Q & A

Q. What computational tools can predict the environmental toxicity of this compound and its metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.